molecular formula C7H6N4OS B1460658 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 91996-86-0

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1460658
CAS No.: 91996-86-0
M. Wt: 194.22 g/mol
InChI Key: QSYONTNEHMOPDC-UHFFFAOYSA-N
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Description

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms

Biochemical Analysis

Biochemical Properties

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Bruton’s tyrosine kinase (BTK), a key signaling molecule in the B cell receptor signal transduction cascade . The nature of these interactions often involves inhibition of enzyme activity, which can lead to significant downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of certain cancer cell lines by arresting cells in the G1 phase of the cell cycle . This indicates its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as BTK, leading to the disruption of critical signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain amino acids and nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired bicyclic structure. For example, the reaction of 2-amino-4-methylthiopyrimidine with formamide under reflux conditions can yield the target compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using catalysts or varying temperature and pressure conditions .

Chemical Reactions Analysis

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment. Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug development. In materials science, it can be used to create novel materials with specific electronic or optical properties .

Comparison with Similar Compounds

Similar compounds to 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one include other pyrimidopyrimidines, such as 7-methylpyrimido[4,5-d]pyrimidin-4-amine and pyrimido[5,4-d]pyrimidines. These compounds share the bicyclic structure but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the methylthio group in this compound makes it unique and can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

2-methylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)9-3-10-6(4)12/h2-3H,1H3,(H,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYONTNEHMOPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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